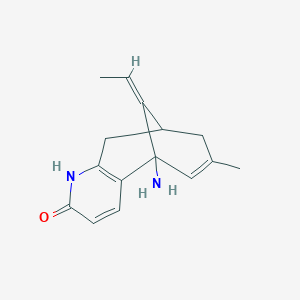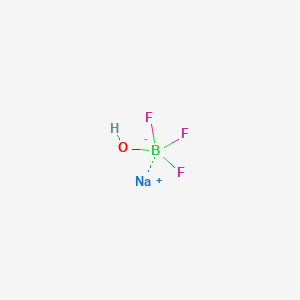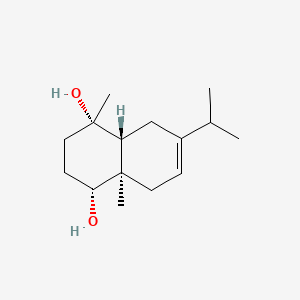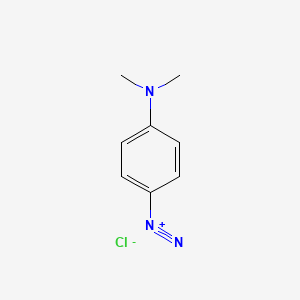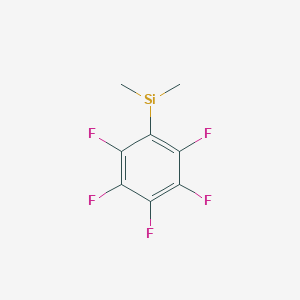
氧化镍锡
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel Tin Oxide is a light-colored, crystalline powder . It is used in various applications due to its wide range of properties .
Synthesis Analysis
The synthesis of Nickel Tin Oxide can be achieved through various methods such as traditional methods like thermal decomposition, chemical vapor deposition, electrospinning, sol–gel, hydrothermal, solvothermal, and template-mediated methods . The XRD patterns of Ti/Sb-SnO2 electrode and Ti/Ni-Sb-SnO2 electrodes with different nickel doping concentrations have been studied .
Molecular Structure Analysis
The molecular structure of Nickel Tin Oxide is influenced by various factors. For instance, the doping of nickel can tune the structure of nanoparticles and morphology . The XRD results revealed that tin oxide particles possessed a typical orthorhombic structure .
Chemical Reactions Analysis
The reaction mechanism of preparation of SnO2 pathway for TDMASn and H2O half reaction by atomic layer deposition (ALD) was studied by Density Function Theory . The interaction region indicator analysis was employed to verify the reaction mechanism, and the breakage and reformation of chemical bonds during the reaction were analyzed .
Physical And Chemical Properties Analysis
Nickel Tin Oxide is a brownish-black powder or black to blue-black crystalline solid . Its physical properties are influenced by the synthesis method and its parameters . The type of reaction medium significantly affects structural and adsorption characteristics of samples .
科学研究应用
Energy Storage
Nickel Tin Oxide has been found to possess many characteristic physical and chemical properties that allow their use as functional materials in various fields such as energy storage . This is particularly important in the development of batteries and supercapacitors .
Photocatalytic Process
Nickel Tin Oxide nanostructures have been used in photocatalytic processes . These processes are crucial in environmental remediation, as they can help degrade pollutants under light irradiation.
Gas Sensors
Nickel-doped tin oxide (Ni-SnO2) has been used for sensing carbon dioxide gas and humidity . The materials favor gas sensing because their sensitivity is enhanced with the increase in nickel concentration .
Solar Cells
Nickel Tin Oxide nanoparticles have been used in the development of solar cells . The high porosity found in these nanoparticles makes them suitable for this application .
Electronics
Nickel Oxide, a component of Nickel Tin Oxide, has been widely used as functional materials in electronics . This includes applications in semiconductors, capacitor–inductor devices, and tuned circuits .
Chemical Engineering
Nickel Tin Oxide and its compounds have been widely used in chemical engineering . This includes applications in thermistors and varistors .
作用机制
Target of Action
Nickel Tin Oxide (Ni-SnO2) primarily targets the oxidation process in various applications . The compound’s primary targets are the thin films of nickel, where it influences the oxidation kinetics . The oxidation of thin nickel films is of fundamental interest and is relevant for potential applications .
Mode of Action
Nickel Tin Oxide interacts with its targets through a diffusion-controlled process . The oxidation of thin nickel films, even the thinnest ones, was found to be diffusion-controlled . The high density of grain boundaries in the formed NiO layer leads to a tracer diffusion coefficient that is higher than reported in the literature, indicating accelerated Ni diffusion along the grain boundaries .
Biochemical Pathways
Nickel Tin Oxide affects the biochemical pathways related to the oxidation kinetics of metals . The compound influences the formation and migration of point defects, which are fundamental to the growth of pore-free oxide layers on metals . The oxidation kinetics of metals has been studied intensively for pure metals as well as for alloys .
Pharmacokinetics
The compound’s interaction with its targets suggests that its bioavailability is primarily determined by its ability to diffuse through the oxide layer .
Result of Action
The molecular and cellular effects of Nickel Tin Oxide’s action are primarily observed in the acceleration of the oxidation process . The compound enhances the oxidation kinetics of thin nickel films, leading to the formation of a high-density NiO layer . This results in an increased tracer diffusion coefficient, indicating accelerated Ni diffusion along the grain boundaries .
Action Environment
The action of Nickel Tin Oxide is influenced by environmental factors such as temperature and oxygen partial pressures . The oxidation kinetics of thin nickel films were investigated between 250 and 500 °C under a variety of experimental conditions, including under UV light illumination and different oxygen partial pressures . These factors can influence the compound’s action, efficacy, and stability.
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis of Nickel Tin Oxide can be achieved through a sol-gel method. This involves the hydrolysis and condensation of metal alkoxides in a solution to form a gel, which is then dried and calcined to form the final product.", "Starting Materials": ["Nickel acetate tetrahydrate", "Tin (IV) isopropoxide", "Ethanol", "Acetic acid", "Distilled water"], "Reaction": ["Dissolve nickel acetate tetrahydrate in ethanol to form a clear solution", "Add tin (IV) isopropoxide to the solution and stir for 10 minutes", "Add acetic acid to the solution to adjust the pH to 4", "Slowly add distilled water to the solution while stirring to initiate hydrolysis", "Stir for 24 hours to allow for complete hydrolysis and gel formation", "Dry the gel at 80°C for 24 hours", "Calcine the dried gel at 500°C for 2 hours to form Nickel Tin Oxide"] } | |
CAS 编号 |
12035-38-0 |
产品名称 |
NICKEL TIN OXIDE |
分子式 |
NiO3Sn |
分子量 |
225.4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




